molecular formula C25H30N2O4 B4298710 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one

3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one

Cat. No. B4298710
M. Wt: 422.5 g/mol
InChI Key: LUFHVMBVMNNMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one, also known as APC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has been studied extensively for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a role in the regulation of cyclic nucleotide levels. 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has also been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia and astrocytes in the brain. 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its structure can be modified to create analogs with different properties. However, 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one also has limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, the complex synthesis process and the need for careful purification make it difficult to produce large quantities of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one.

Future Directions

There are several future directions for research on 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one. One area of interest is the potential use of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one analogs with improved properties, such as increased potency or selectivity. Finally, further research is needed to establish the long-term safety and efficacy of 3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one in humans.

properties

IUPAC Name

3-[4-(1-adamantyl)piperazine-1-carbonyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-30-20-2-3-22-19(11-20)12-21(24(29)31-22)23(28)26-4-6-27(7-5-26)25-13-16-8-17(14-25)10-18(9-16)15-25/h2-3,11-12,16-18H,4-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFHVMBVMNNMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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